Ezh2-IN-14

EZH2 inhibition biochemical assay PRC2 activity

Choose Ezh2-IN-14 for experiments demanding unequivocal attribution of phenotypes to EZH2 catalytic inhibition. Its >200-fold selectivity over EZH1—a 6-fold wider window than clinical inhibitor Tazemetostat (35-fold)—eliminates EZH1 compensation artifacts that confound target validation. With an IC50 of 12 nM and proven cellular reduction of H3K27me3/H3K27me2 marks in MDA-MB-468 TNBC cells without altering EZH2 protein levels, this compound delivers clean, interpretable epigenetic data for gene expression profiling, ChIP, and comparative pharmacology studies.

Molecular Formula C31H39N7O2
Molecular Weight 541.7 g/mol
Cat. No. B12397961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2-IN-14
Molecular FormulaC31H39N7O2
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C)C
InChIInChI=1S/C31H39N7O2/c1-19(2)36-9-11-37(12-10-36)29-8-7-23(16-32-29)24-14-25(27-18-34-38(20(3)4)28(27)15-24)30(39)33-17-26-21(5)13-22(6)35-31(26)40/h7-8,13-16,18-20H,9-12,17H2,1-6H3,(H,33,39)(H,35,40)
InChIKeyXHJAGCFBPKQPDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2-IN-14 for Scientific Procurement: Compound Identity, Epigenetic Target Class, and Baseline Selectivity Profile


Ezh2-IN-14 (CAS 1979157-17-9) is a small-molecule inhibitor of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) . The compound exhibits an enzymatic IC50 of 12 nM against EZH2 methyltransferase activity and demonstrates >200-fold selectivity over the closely related homolog EZH1 . Ezh2-IN-14 functions by inhibiting the methyltransferase activity of the EZH2/PRC2 complex, leading to a reduction in global histone H3 lysine 27 trimethylation (H3K27me3) levels . The compound has been shown to effectively reduce both H3K27me3 and H3K27me2 marks in cellular assays using MDA-MB-468 breast cancer cells, with minimal effect on total EZH2 protein levels [1]. This selectivity profile and on-target cellular activity position Ezh2-IN-14 as a targeted chemical probe for dissecting EZH2-dependent epigenetic regulation in cancer research applications.

Why Generic EZH2 Inhibitor Substitution Fails: Ezh2-IN-14 Selectivity and Cellular Activity as Procurement Decision Drivers


EZH2 inhibitors exhibit substantial variability in key procurement-relevant parameters including absolute enzymatic potency, EZH1 selectivity ratios, cellular target engagement efficiency, and mutant EZH2 isoform coverage [1]. The EZH2 inhibitor landscape includes compounds spanning a 100-fold range in biochemical IC50 values (0.95 nM to >100 nM) and EZH1 selectivity ratios varying from approximately 15-fold to over 1,000-fold . Notably, the most clinically advanced EZH2 inhibitor, Tazemetostat (EPZ-6438), demonstrates only 35-fold selectivity over EZH1, whereas Ezh2-IN-14 offers >200-fold discrimination between these homologs—a parameter of substantial relevance for experimental designs requiring clean mechanistic attribution [2]. Generic substitution without consideration of selectivity ratio, cellular H3K27me3 reduction efficiency, or demonstrated activity in the specific cellular context of interest introduces uncontrolled experimental variables that can confound target validation and phenotype interpretation. The quantitative evidence presented in Section 3 provides the basis for compound selection based on verifiable performance parameters.

Ezh2-IN-14 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Ezh2-IN-14 EZH2 Enzymatic Potency: 12 nM IC50 Cross-Study Comparison with Tazemetostat, GSK126, and CPI-1205

Ezh2-IN-14 demonstrates an EZH2 enzymatic IC50 of 12 nM in cell-free methyltransferase assays, positioning it within the low nanomolar potency range characteristic of validated EZH2 chemical probes . For procurement context, comparator data from independent sources establishes the following benchmark IC50 values: Tazemetostat (EPZ-6438) exhibits IC50 values of 11 nM in peptide assays and 16 nM in nucleosome assays [1]; GSK126 demonstrates an IC50 of 9.9 nM against EZH2 wild-type [2]; and CPI-1205 (Lirametostat) exhibits a biochemical IC50 of 2 nM [3]. The 12 nM IC50 of Ezh2-IN-14 is directly comparable to the clinically validated inhibitor Tazemetostat (11 nM) and within 1.2-fold of GSK126 (9.9 nM), supporting its utility as a potent research tool for EZH2-dependent mechanistic studies.

EZH2 inhibition biochemical assay PRC2 activity epigenetic drug discovery

Ezh2-IN-14 EZH1 Selectivity Advantage: >200-Fold Discrimination Versus Tazemetostat's 35-Fold Selectivity Ratio

Ezh2-IN-14 exhibits >200-fold selectivity for EZH2 over the highly homologous H3K27 methyltransferase EZH1, a discrimination ratio that exceeds the selectivity profile of the FDA-approved inhibitor Tazemetostat by approximately 5.7-fold . Comparator data: Tazemetostat (EPZ-6438) demonstrates 35-fold selectivity for EZH2 over EZH1 in cell-free assays . GSK126 exhibits an EZH1 IC50 of 680 nM compared to an EZH2 IC50 of 9.9 nM, yielding an approximately 69-fold selectivity ratio . EPZ005687, an early tool compound, shows 50-fold selectivity over EZH1 . The >200-fold selectivity margin of Ezh2-IN-14 provides enhanced confidence that observed cellular phenotypes arise specifically from EZH2 inhibition rather than compensatory EZH1 activity, which can confound interpretation in models where both paralogs are expressed.

EZH2 selectivity EZH1 off-target PRC2 paralog discrimination epigenetic specificity

Ezh2-IN-14 Cellular Target Engagement: H3K27me3 and H3K27me2 Reduction in MDA-MB-468 Breast Cancer Cells

Ezh2-IN-14 demonstrates functional cellular target engagement by effectively reducing both H3K27me3 and H3K27me2 marks in MDA-MB-468 triple-negative breast cancer cells, confirming that the compound penetrates cells and inhibits the PRC2 complex in a physiologically relevant context [1]. Importantly, Ezh2-IN-14 treatment has minimal effect on total EZH2 protein levels, indicating that the observed reduction in H3K27 methylation results from catalytic inhibition rather than EZH2 protein degradation . In comparison, Tazemetostat reduces H3K27me3 levels with cellular IC50 values ranging from 2-90 nM depending on the specific cell line and assay conditions [2]. GSK126 inhibits H3K27me3 with cellular IC50 values between 7-252 nM across various lymphoma and solid tumor models [3]. This evidence confirms that Ezh2-IN-14 exhibits the expected on-target cellular pharmacodynamic effect, validating its utility as a chemical probe for EZH2-dependent chromatin regulation studies.

H3K27me3 reduction cellular target engagement MDA-MB-468 cells epigenetic mark modulation

Ezh2-IN-14 Molecular Identity and Physicochemical Parameters for Experimental Design

Ezh2-IN-14 (CAS 1979157-17-9) has a molecular formula of C31H39N7O2 and a molecular weight of 541.69 g/mol . The compound presents as a solid with an off-white to light yellow appearance and is soluble in DMSO [1]. Predicted physicochemical parameters include a boiling point of 793.0±60.0 °C, density of 1.26±0.1 g/cm³, and an acid dissociation constant (pKa) of 11.84±0.10 . In comparison, Tazemetostat (C34H44N4O4) has a molecular weight of 572.74 g/mol, while GSK126 (C31H38N6O2) has a molecular weight of 526.67 g/mol [2]. The intermediate molecular weight of Ezh2-IN-14 and its calculated physicochemical properties are consistent with drug-like small molecules in the EZH2 inhibitor class, providing a basis for experimental planning including stock solution preparation, storage conditions, and compatibility with standard cell culture and biochemical assay workflows.

compound characterization molecular properties formulation planning chemical handling

Ezh2-IN-14 Optimal Research Applications: Evidence-Based Use Cases for Scientific Procurement


EZH2-Specific Mechanistic Studies Requiring High EZH1 Discrimination

Ezh2-IN-14 is optimally deployed in experimental designs where clean attribution of observed phenotypes to EZH2 catalytic inhibition—rather than compensatory EZH1 activity—is a critical scientific requirement. The compound's >200-fold selectivity for EZH2 over EZH1 provides a substantially wider discrimination window than Tazemetostat's 35-fold selectivity ratio . This characteristic makes Ezh2-IN-14 particularly valuable for gene expression profiling studies, chromatin immunoprecipitation experiments, and functional genomic screens in cell types where both EZH2 and EZH1 are co-expressed. Researchers can confidently attribute transcriptional changes and chromatin state alterations to specific EZH2 inhibition, reducing the confounding variable of EZH1-mediated compensation that can occur with less selective inhibitors [1].

Triple-Negative Breast Cancer Epigenetic Target Validation

Ezh2-IN-14 has demonstrated functional cellular target engagement in MDA-MB-468 triple-negative breast cancer cells, effectively reducing both H3K27me3 and H3K27me2 repressive marks while maintaining stable EZH2 protein levels . This cellular validation in a clinically challenging breast cancer subtype supports the procurement of Ezh2-IN-14 for target validation studies in TNBC models, including proliferation assays, gene expression analysis of PRC2 target genes, and combination studies with other epigenetic modulators or standard-of-care chemotherapeutics. The compound's on-target activity without EZH2 degradation confirms that observed effects arise specifically from catalytic inhibition rather than protein destabilization, enabling clear interpretation of EZH2's enzymatic role in TNBC pathophysiology [1].

Comparative EZH2 Inhibitor Pharmacology and Structure-Activity Relationship Studies

Ezh2-IN-14 serves as a valuable reference compound for comparative pharmacology studies due to its well-characterized biochemical potency (IC50 = 12 nM) and selectivity profile (>200-fold over EZH1) that distinguish it from other EZH2 inhibitors across multiple parameters . The compound can be employed alongside clinical-stage inhibitors such as Tazemetostat (35-fold EZH1 selectivity), GSK126 (>1000-fold selectivity over other methyltransferases but lower EZH1 discrimination), and CPI-1205 (2 nM biochemical potency) to dissect the relative contributions of absolute potency, EZH1 selectivity, and off-target methyltransferase inhibition to observed cellular and in vivo phenotypes [1]. This comparative framework enables SAR studies and benchmarking of novel EZH2-targeting compounds against established inhibitors with orthogonal selectivity profiles .

In Vitro Chromatin Biology and Histone Methylation Dynamics Research

Ezh2-IN-14 is well-suited for in vitro chromatin biology applications that require robust inhibition of PRC2-mediated H3K27 methylation. The compound's demonstrated ability to reduce both H3K27me3 and H3K27me2 marks in cellular assays confirms its capacity to modulate the full spectrum of PRC2-dependent histone methylation . This activity supports the use of Ezh2-IN-14 in studies examining the kinetics of H3K27 methylation turnover, the dynamics of PRC2 recruitment to chromatin, and the functional consequences of H3K27 hypomethylation on gene expression programs. The compound's stability as a solid and solubility in DMSO facilitate incorporation into standard biochemical and cell-based chromatin assays, including histone methyltransferase activity assays, chromatin binding studies, and epigenetic reporter systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ezh2-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.